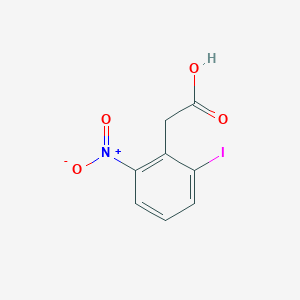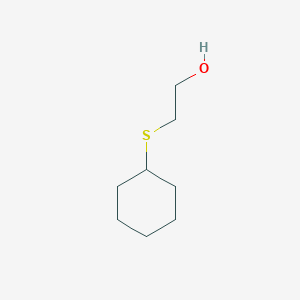
3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile
Descripción general
Descripción
3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile is a chemical compound with the molecular formula C4HF6N . It is also known as 2,2-Bis(trifluoromethyl)acetic acid . It is typically used in laboratory settings and is not recommended for use in food, drugs, pesticides, or biocidal products .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbon backbone with multiple fluorine atoms attached. The exact structure can be represented by the SMILES string: OC(=O)C(C(F)(F)F)C(F)(F)F .Aplicaciones Científicas De Investigación
Organic Synthesis
3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile plays a significant role in synthetic organic chemistry. It's used for the conversion of various oxygen-containing compounds to triflates and for the electrophilic activation and further conversion of amides, sulfoxides, and phosphorus oxides. Its utility extends to activating nitrogen-containing heterocycles, nitriles, and nitro groups, thereby facilitating the development of valuable methods in organic synthesis (Qin, Cheng, & Jiao, 2022).
Synthetic Transformations
This compound is integral in various synthetic transformations. It serves as a versatile building block for trifluoromethyl-substituted compounds, which are crucial in advanced medicinal chemistry. The preparation and reaction of 3,3,3-trifluoropropynyllithium with various electrophiles demonstrate its versatility in creating trifluoromethylated allenes, arylacetylenes, and enynes. These transformations contribute significantly to the advancement of medicinal chemistry (Shimizu et al., 2009).
Copolymerization
It is often used as a comonomer in fluorinated copolymers. The chemical behavior of its electron-deficient double bond in copolymerization processes is a vital area of study. Understanding these reactions with dienes, nucleophiles, and Grignard compounds has implications for material science and polymer chemistry (Schneider & Siegemund, 1985).
Electrophilic Trifluoromethylation
This compound is employed in electrophilic trifluoromethylation reactions. The introduction of the trifluoromethyl group to a range of aryl substrates is crucial in pharmaceutical and agrochemical compound design, influencing molecular properties significantly (Cho et al., 2010).
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
3,3,3-trifluoro-2-(trifluoromethyl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF6N/c5-3(6,7)2(1-11)4(8,9)10/h2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANDTBRACVZUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502827 | |
| Record name | 3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile | |
CAS RN |
382-17-2 | |
| Record name | 3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-Isopropylidenebis[4-(vinyloxy)benzene]](/img/structure/B3051982.png)
![2-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B3051983.png)
![4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one](/img/structure/B3051985.png)
![Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3051986.png)
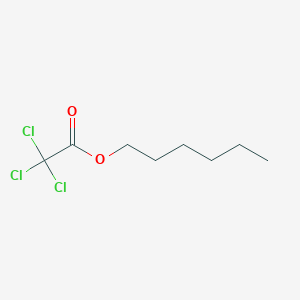


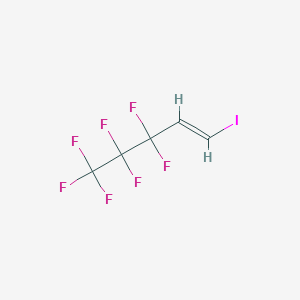

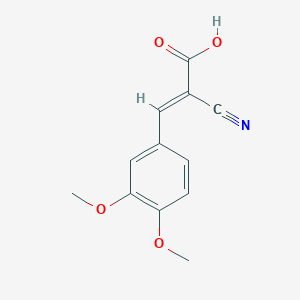
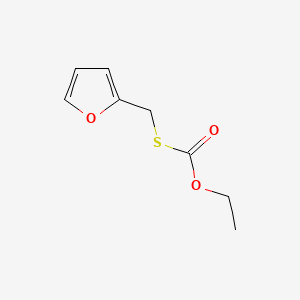
![Piperidine, 4-[4-(2-methoxyethoxy)phenyl]-](/img/structure/B3052000.png)
